molecular formula C13H22N2O2 B1475788 Tert-butyl 4-cyano-3-ethylpiperidine-1-carboxylate CAS No. 2097976-05-9

Tert-butyl 4-cyano-3-ethylpiperidine-1-carboxylate

Cat. No.: B1475788
CAS No.: 2097976-05-9
M. Wt: 238.33 g/mol
InChI Key: BIGZWKWQKYFLQI-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

Tert-butyl 4-cyano-3-ethylpiperidine-1-carboxylate is a white solid and is soluble in common organic solvents such as ethanol. The average molecular weight is 210.273 Da .

Scientific Research Applications

Synthetic Intermediate for Anticancer Drugs Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a closely related compound, is a crucial intermediate in the synthesis of small molecule anticancer drugs. This compound has been synthesized through a series of chemical reactions starting from commercially available piperidin-4-ylmethanol, achieving a high total yield of 71.4%. The significance of this compound lies in its role in developing inhibitors targeting the PI3K/AKT/mTOR pathway, which is critical for cell growth and survival in cancer therapy (Zhang, Ye, Xu, & Xu, 2018).

Syntheses of Substituted Piperidine Derivatives Tert-butyl 4-oxopiperidine-1-carboxylate and its derivatives, closely related to Tert-butyl 4-cyano-3-ethylpiperidine-1-carboxylate, have been used in stereoselective syntheses. These compounds are essential in producing cis and trans isomers of piperidine derivatives, showcasing their potential in creating structurally diverse chemical entities (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Characterization and Analysis of Piperidine Derivatives Further research has involved the synthesis, characterization, and analysis of compounds like 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from starting tert-butyl 4-oxopiperidine-1-carboxylate. These compounds have been characterized using various spectroscopic methods and X-ray crystallographic analysis, contributing to the understanding of their molecular structures and potential applications in medicinal chemistry (Çolak, Karayel, Buldurun, & Turan, 2021).

Development of Novel Protein Tyrosine Kinase Inhibitors Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, similar to the compound , has been identified as an important intermediate in developing novel protein tyrosine kinase inhibitors, such as Jak3 inhibitor CP-690550. This highlights the role of such compounds in the advancement of targeted cancer therapies (Xin-zhi, 2011).

Properties

IUPAC Name

tert-butyl 4-cyano-3-ethylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-5-10-9-15(7-6-11(10)8-14)12(16)17-13(2,3)4/h10-11H,5-7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGZWKWQKYFLQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1C#N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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